molecular formula C13H17BN2O2 B1324891 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 754214-56-7

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1324891
CAS No.: 754214-56-7
M. Wt: 244.1 g/mol
InChI Key: UOXAMYZTYZLSCC-UHFFFAOYSA-N
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Description

Structure and Key Features
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (molecular formula: C₁₃H₁₇BN₂O₂) is a boronic ester derivative of the pyrrolo[2,3-b]pyridine scaffold. The compound features a pinacol boronate group at the 5-position of the heterocyclic core, which enhances its stability and reactivity in Suzuki-Miyaura cross-coupling reactions . This moiety is widely employed in medicinal chemistry and materials science as a key intermediate for constructing biaryl structures, particularly in kinase inhibitor development and fluorescent probe synthesis .

Synthesis and Applications
The compound is typically synthesized via palladium-catalyzed cross-coupling of brominated pyrrolo[2,3-b]pyridine precursors with pinacolborane derivatives. For example, and describe its use in synthesizing c-KIT inhibitors, achieving yields of 40–57% under optimized conditions . Applications extend to fluorescent probes (e.g., H₂O₂ detection in ) and drug intermediates (e.g., mTORC1 inhibitors in ) .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-9-5-6-15-11(9)16-8-10/h5-8H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXAMYZTYZLSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC=C3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10639880
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754214-56-7
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine typically involves the borylation of a suitable pyrrolo[2,3-b]pyridine precursor. One common method is the palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Bis(pinacolato)diboron, aryl or vinyl halides, palladium catalysts (e.g., Pd(dppf)Cl2), bases (e.g., potassium acetate).

    Conditions: Inert atmosphere (e.g., nitrogen or argon), controlled temperature (typically room temperature to 80°C), and appropriate solvents (e.g., tetrahydrofuran, toluene).

Major Products

    Suzuki-Miyaura Cross-Coupling: Formation of biaryl or styrene derivatives.

    Hydroboration: Formation of organoboron compounds such as alkylboranes or alkenylboranes.

Scientific Research Applications

Medicinal Chemistry

Inhibitors of Kinases
The compound has been studied for its role as an inhibitor of mitotic kinases, particularly monopolar spindle 1 (MPS1). Research indicates that derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit potent inhibition of MPS1 in vitro and demonstrate antiproliferative activity in cancer cell lines. For instance, a study reported that optimized compounds showed IC50 values as low as 0.025 μM against MPS1, indicating high potency and selectivity .

CompoundIC50 (μM)SelectivityReference
Compound 80.025High (vs CDK2)
Compound 290.12Moderate

Therapeutic Potential
The therapeutic potential of these compounds extends to their ability to stabilize inactive conformations of kinases, making them valuable tools for further exploration in cancer therapies .

Materials Science

Synthesis of Covalent Organic Frameworks (COFs)
The compound can be utilized in the synthesis of covalent organic frameworks through reactions involving its boronate functionality. For example, it can crosslink with amines to form COFs with imine linkages. These materials are promising for applications in gas storage and separation due to their high surface area and tunable porosity .

Photocatalytic Applications
COFs synthesized using this compound have shown effectiveness in photocatalytic reactions. A notable case study demonstrated the conversion of benzeneboronic acid to phenol with a conversion rate exceeding 99% when using a COF formed from this compound .

Catalysis

Suzuki-Miyaura Coupling Reactions
The boronate group in the compound facilitates Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. This reaction is particularly useful for constructing complex molecular architectures found in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The dioxaborolane moiety acts as a boron source, facilitating the transmetalation step.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Reactivity

Key structural analogs differ in substituents at the 3- or 5-positions, impacting electronic properties and cross-coupling efficiency:

Compound Name Substituents Molecular Formula Key Features Reference
5-Fluoro-3-(pinacolboronate)-1H-pyrrolo[2,3-b]pyridine 5-Bpin, 3-F C₁₃H₁₆BFN₂O₂ Enhanced electron-withdrawing effect; used in halogenated intermediates
5-Bromo-3-(pinacolboronate)-1H-pyrrolo[2,3-b]pyridine 5-Bpin, 3-Br C₁₃H₁₆BBrN₂O₂ Dual reactivity (Br for substitution, Bpin for coupling)
2-Ethyl-5-(pinacolboronate)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine 5-Bpin, 2-Et, 1-TIPS C₂₄H₄₁BN₂O₂Si Bulky TIPS group improves stability; used in sterically hindered couplings
5-(Trifluoromethyl)-4-(pinacolboronate)-1H-pyrrolo[2,3-b]pyridine 4-Bpin, 5-CF₃ C₁₄H₁₆BF₃N₂O₂ Strong electron-withdrawing CF₃ group alters electronic density

Key Observations :

  • Electron-withdrawing groups (e.g., F, Br, CF₃) at the 3- or 5-positions enhance oxidative stability but may reduce cross-coupling yields due to decreased boronate reactivity .
  • Bulky protecting groups (e.g., TIPS, tosyl) improve solubility and prevent undesired side reactions but require harsher deprotection conditions .
Cross-Coupling Efficiency

Comparative yields in Suzuki-Miyaura reactions highlight substituent effects:

Substrate Coupling Partner Yield Conditions Reference
5-Bpin-1H-pyrrolo[2,3-b]pyridine (target compound) 5-Aminopyridin-3-yl-boronic acid 40% Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O
3-Chloro-5-Bpin-1H-pyrrolo[2,3-b]pyridine Arylboronic acids 25–74% Pd(PPh₃)₄, Cs₂CO₃, DMF
2-Methyl-5-Bpin-aniline (analog) 5-Bromo-pyrrolo[2,3-b]pyridine 57% Pd(dppf)Cl₂, CH₂Cl₂/MeOH

Key Trends :

  • Chlorine substituents (e.g., 3-Cl in ) reduce yields compared to unsubstituted analogs, likely due to steric hindrance .
  • Amino groups on coupling partners (e.g., 5-aminopyridin-3-yl) improve solubility, enabling higher yields in polar solvents like DMF .
Medicinal Chemistry
  • Kinase Inhibitors : The target compound is a key intermediate in c-KIT and mTORC1 inhibitors (). Analogs with 3,4-dimethoxyphenyl groups (e.g., Compound 9 in ) show enhanced selectivity for mutant kinases .
  • SAR Studies: Nitro- and amino-substituted derivatives () demonstrate that electron-withdrawing groups at the 3-position improve binding affinity to kinase ATP pockets .
Material Science
  • Fluorescent Probes : The boronate ester in undergoes H₂O₂-induced oxidation, enabling ratiometric fluorescence detection (LOD: 1.54 μM) .

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolo[2,3-b]pyridine core modified with a boron-containing moiety. The presence of the boron atom enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular Formula C₁₃H₁₅BNO₂
Molecular Weight 229.08 g/mol
CAS Number 1033752-94-1
Appearance White to off-white powder

Research indicates that compounds in the pyrrolo[2,3-b]pyridine class exhibit various biological activities through different mechanisms:

  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : A study identified derivatives of pyrrolo[2,3-b]pyridine as potent inhibitors of FGFRs (IC₅₀ values ranging from 7 to 712 nM), which are implicated in tumorigenesis. Compound 4h demonstrated significant inhibition of breast cancer cell proliferation and induced apoptosis in vitro .
  • Antioxidant and Anti-inflammatory Properties : Pyrrolo[3,4-c]pyridine derivatives have shown promise in reducing oxidative stress and inflammation. In vitro assays demonstrated their ability to mitigate pro-inflammatory responses in microglial cells .
  • Antidiabetic Activity : Certain derivatives have been reported to enhance insulin sensitivity and stimulate glucose uptake in adipocytes without affecting circulating insulin levels. This suggests a potential role in managing diabetes mellitus .

Case Studies

Several studies have explored the biological activity of related compounds:

  • FGFR Inhibition : In a comprehensive evaluation of pyrrolo[2,3-b]pyridine derivatives, compound 4h was highlighted for its ability to inhibit FGFR signaling pathways effectively. This inhibition correlated with reduced cell migration and proliferation in breast cancer models .
  • Anti-inflammatory Effects : The anti-inflammatory effects were examined using LPS-induced assays in BV2 microglial cells. Compounds exhibited significant reductions in inflammatory markers, supporting their potential as therapeutic agents for neuroinflammatory diseases .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds:

  • Bioavailability : Preliminary studies indicate good bioavailability in animal models (e.g., rats), suggesting favorable pharmacokinetic profiles for further development.
  • Toxicity Assessments : Toxicity evaluations revealed that certain derivatives did not exhibit significant cytotoxicity towards normal cell lines while maintaining efficacy against cancer cells. This selectivity is crucial for developing safe therapeutic agents .

Q & A

Q. How are multi-gram syntheses scaled without compromising purity?

  • Methodological Answer : Continuous flow reactors enable scalable Suzuki couplings (e.g., 40 g scale in DME/H₂O with Pd(OAc)₂) . Recrystallization (e.g., ethyl acetate/hexane) replaces chromatography for industrial-scale purity .

Data Contradiction and Optimization

Parameter Reported Value A Reported Value B Resolution Strategy
Coupling Yield 51% (Ph-acetylene) 76% (aryl boronic acid) Optimize Pd catalyst loading (0.1–0.3 equiv)
Reaction Temp 90°C (DMF) 105°C (toluene) Use high-boiling solvents (e.g., dioxane) for thermal stability
NH Deprotection KOH/EtOH (76% yield) NaOH/THF (82% yield) Screen base strength (KOH vs. NaOH) and solvent polarity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

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